(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
This compound features a piperazine core substituted with a 4,6-difluorobenzo[d]thiazol group and a pyrrolidin-2-yl methanone moiety linked to a thiophen-2-ylsulfonyl group. The thiophene sulfonyl group may contribute to metabolic stability by resisting oxidative degradation, while the pyrrolidine ring introduces conformational flexibility, which could modulate pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3S3/c21-13-11-14(22)18-16(12-13)31-20(23-18)25-8-6-24(7-9-25)19(27)15-3-1-5-26(15)32(28,29)17-4-2-10-30-17/h2,4,10-12,15H,1,3,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJYTWXALEGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Molecular Formula : C21H21F2N3O3S
- Molecular Weight : 465.5 g/mol
- IUPAC Name : (4-(4,6-difluoro-benzothiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
This structure incorporates elements of benzothiazole and piperazine, contributing to its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, derivatives with piperazine structures have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP), enhancing cleavage and phosphorylation of target proteins like H2AX .
- Antitumor Activity : The compound has shown promise in vitro against various cancer cell lines. For example, thiazole derivatives are known for their antitumor properties, potentially through mechanisms such as inducing apoptosis or inhibiting cell proliferation.
- Antimicrobial Properties : Thiazole compounds are recognized for their antimicrobial activities. The presence of the thiophene moiety may enhance this activity by disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Biological Activity Data
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antitumor | Moderate to significant | |
| Enzyme Inhibition | PARP1 inhibition | |
| Antimicrobial | Effective against bacteria |
Case Studies
- Antitumor Efficacy in Breast Cancer : A study evaluated the effects of a related compound on human estrogen receptor-positive breast cancer cells. The compound exhibited an IC50 value of 18 μM, indicating significant cytotoxicity and potential as a therapeutic agent .
- Inhibition of Neuraminidase : Research on thiazolidine derivatives revealed moderate inhibitory activity against influenza A neuraminidase, suggesting that similar compounds may also exhibit antiviral properties .
- In Silico Studies : Computational analyses have demonstrated that the compound interacts favorably with PARP1, supporting its potential as a lead candidate for drug development targeting cancer therapies .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to this one exhibit anticancer properties. The benzothiazole and piperazine components are known to interact with various cellular pathways, potentially leading to apoptosis in cancer cells. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains a benzothiazole core | Anticancer activity reported |
| Piperazine derivatives | Enhances solubility and bioavailability | Potential inhibitors of cancer cell proliferation |
Studies have shown that modifications to the benzothiazole structure can lead to enhanced cytotoxicity against specific cancer cell lines, indicating the importance of structural optimization in drug design.
Antimicrobial Properties
The compound’s structural features suggest potential antimicrobial activity. Compounds containing thiophene and benzothiazole rings have been documented to possess antibacterial and antifungal properties. Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of similar benzothiazole derivatives. Researchers found that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of the piperazine ring in enhancing solubility and cellular uptake.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of thiophene-containing compounds. Results demonstrated that derivatives with similar structures showed significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Structural Differences: Replaces the difluorobenzo[d]thiazol group with a trifluoromethylphenyl substituent. However, reduced electron-withdrawing effects may weaken target binding . Synthetic Methodology: Synthesized via HOBt/TBTU-mediated coupling, similar to the target compound’s likely synthesis route .
- Structural Differences : Contains a pyrimidine ring and succinimide group instead of the benzo[d]thiazol and thiophene sulfonyl groups.
- Metabolic Pathways : CP-93,393 undergoes pyrimidine ring cleavage and succinimide hydrolysis, suggesting that the target compound’s pyrrolidine and thiophene sulfonyl groups may undergo similar oxidative or conjugative metabolism (e.g., sulfonation or glucuronidation) .
- Pharmacokinetics : CP-93,393 exhibits sex-dependent AUC values (497.7 ng·hr/ml in males vs. 13.7 ng·hr/ml in females), highlighting the need for gender-specific metabolic studies for the target compound .
Bioactive Analogues
- Structural Differences : A steroid derivative with hydroxyl groups, lacking the piperazine-thiophene scaffold.
- Functional Comparison : Demonstrates 80.5% inhibition of H. pylori at 100 µM, suggesting that the target compound’s fluorinated aromatic system could mimic this activity if optimized for bacterial target binding .
Data Table: Comparative Analysis
Research Findings and Implications
- Metabolic Stability : The thiophene sulfonyl group in the target compound may reduce oxidative metabolism compared to CP-93,393’s pyrimidine ring, which is prone to cleavage .
- Bioactivity Potential: Fluorination on the benzo[d]thiazol ring could enhance antibacterial or kinase inhibitory effects, as seen in fluorine-containing analogues like Compound 4 .
- Synthetic Feasibility : Analogous coupling methods (e.g., HOBt/TBTU) used for Compound 21 suggest scalable synthesis routes for the target compound .
Q & A
Q. What are the critical considerations for optimizing the synthetic yield of (4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone?
- Methodological Answer : Key factors include solvent selection (e.g., ethanol or dichloromethane for refluxing), stoichiometric ratios (e.g., 1:1 molar equivalents for coupling reactions), and reaction duration (e.g., 5–12 hours under reflux). For example, highlights a multi-step synthesis involving TFA-mediated deprotection and column chromatography (EtOAc/petroleum ether) to achieve 48% yield. Monitoring intermediates via TLC and optimizing purification (e.g., recrystallization from DMF/EtOH mixtures) are critical .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of the compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons in the difluorobenzo[d]thiazole (δ 6.8–7.5 ppm) and thiophene-sulfonyl groups (δ 7.2–7.8 ppm). Piperazine and pyrrolidine protons appear as multiplets (δ 2.5–3.5 ppm).
- 13C NMR : Carbonyl signals (C=O) at ~170 ppm, sulfonyl (SO2) at ~120 ppm.
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. and provide protocols for spectral validation .
Q. What purification strategies are effective for removing by-products in the final synthesis step?
- Methodological Answer : Silica gel chromatography (e.g., EtOAc/hexane gradients) effectively isolates the target compound. Recrystallization from DMF/EtOH (1:1) or ethyl acetate/petroleum ether mixtures removes polar impurities, as demonstrated in and . Centrifugal partition chromatography may resolve stereoisomers if present .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., histamine receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to H1/H4 receptors. Validate using crystal structures (e.g., PDB: 5W7P for H1R). Free energy perturbation (FEP) calculations refine binding affinity predictions. and highlight dual H1/H4 ligand design strategies, suggesting fluorobenzo[d]thiazole and sulfonyl groups enhance receptor selectivity .
Q. What experimental designs are suitable for evaluating the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Assay : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess IC50 values.
- Half-life (t1/2) : Calculate using first-order kinetics. and provide frameworks for metabolic profiling .
Q. How can data contradictions in SAR studies for piperazine-thiophene derivatives be resolved?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate substituent effects (e.g., fluorine position, sulfonyl groups) with bioactivity.
- Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP inhibition for GPCR targets). and emphasize iterative SAR refinement via combinatorial chemistry .
Q. What environmental impact assessment strategies apply to this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR).
- Experimental Testing : OECD 301D (ready biodegradability) and Daphnia magna acute toxicity assays. outlines protocols for evaluating environmental persistence and biotic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
